(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL
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Overview
Description
(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL: is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxymethyl group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The process may start with the preparation of the fluoro-substituted aromatic ring, followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The final step often involves the addition of the amino group using reductive amination techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are typical.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-fluoro-4-(formyl)phenyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: In biological research, (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting specific receptors or enzymes. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- (3R)-3-Amino-3-[2-chloro-4-(hydroxymethyl)phenyl]propan-1-OL
- (3R)-3-Amino-3-[2-bromo-4-(hydroxymethyl)phenyl]propan-1-OL
- (3R)-3-Amino-3-[2-methyl-4-(hydroxymethyl)phenyl]propan-1-OL
Comparison: Compared to its analogs, (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL exhibits unique properties due to the presence of the fluoro group. The fluoro group enhances the compound’s stability and reactivity, making it more suitable for certain chemical reactions and biological applications. Additionally, the fluoro group can influence the compound’s interaction with molecular targets, potentially leading to different biological activities compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H14FNO2/c11-9-5-7(6-14)1-2-8(9)10(12)3-4-13/h1-2,5,10,13-14H,3-4,6,12H2/t10-/m1/s1 |
InChI Key |
ZKUCGXXKWSRMCJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CO)F)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(CCO)N |
Origin of Product |
United States |
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